molecular formula C16H15BrN2O2S B10952258 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-bromo-N-cyclopropylbenzamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-bromo-N-cyclopropylbenzamide

Cat. No.: B10952258
M. Wt: 379.3 g/mol
InChI Key: QFQQIEUYABWEFA-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-bromo-N-cyclopropylbenzamide is a synthetic organic compound that features a thiazole ring, a brominated benzamide moiety, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-bromo-N-cyclopropylbenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as 2-aminothiazole.

    Acetylation and Methylation: The thiazole ring is then acetylated and methylated to introduce the acetyl and methyl groups at the 5 and 4 positions, respectively.

    Bromination of Benzamide: The benzamide moiety is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Coupling Reaction: The brominated benzamide is then coupled with the thiazole derivative under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Introduction of the Cyclopropyl Group: Finally, the cyclopropyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-bromo-N-cyclopropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under suitable conditions, affecting the thiazole ring or the benzamide moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Coupling Reactions: EDCI and triethylamine in solvents like dichloromethane or dimethylformamide (DMF).

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones if the thiazole ring is targeted.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of thiazole derivatives and their interactions with biomolecules.

    Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-bromo-N-cyclopropylbenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The thiazole ring and the brominated benzamide moiety are likely key to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-bromo-N-cyclopropylbenzamide is unique due to the presence of the brominated benzamide moiety and the cyclopropyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H15BrN2O2S

Molecular Weight

379.3 g/mol

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-bromo-N-cyclopropylbenzamide

InChI

InChI=1S/C16H15BrN2O2S/c1-9-14(10(2)20)22-16(18-9)19(11-7-8-11)15(21)12-5-3-4-6-13(12)17/h3-6,11H,7-8H2,1-2H3

InChI Key

QFQQIEUYABWEFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C2CC2)C(=O)C3=CC=CC=C3Br)C(=O)C

Origin of Product

United States

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